molecular formula C10H14N2O3 B12942272 2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate

2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate

Cat. No.: B12942272
M. Wt: 210.23 g/mol
InChI Key: RHJOOPBWASQOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)thioacetic acid
  • 2-(4,6-Dimethylpyrimidin-2-yl)aminoethyl acetate
  • 2-(4,6-Dimethylpyrimidin-2-yl)methoxyethyl acetate

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxyethyl acetate

InChI

InChI=1S/C10H14N2O3/c1-7-6-8(2)12-10(11-7)15-5-4-14-9(3)13/h6H,4-5H2,1-3H3

InChI Key

RHJOOPBWASQOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OCCOC(=O)C)C

Origin of Product

United States

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